N-(3-Triethoxysilylpropyl)ethylenediamine
Description
Significance and Research Context of Amine-Functionalized Organosilanes
Amine-functionalized organosilanes represent a critical class of coupling agents and surface modifiers in materials science. researchgate.net Their importance stems from their ability to form stable covalent bonds with inorganic substrates like glass, silica (B1680970), and metal oxides through the silane (B1218182) group, while the amine functionality provides a reactive site for interaction with organic polymers, biomolecules, or other functional materials. researchgate.netgelest.com This bridging capability is fundamental to the creation of hybrid materials with enhanced properties. researchgate.net
The amino group, being basic and nucleophilic, can participate in a variety of chemical reactions and interactions. It can form strong hydrogen bonds and electrostatic interactions, which are crucial for promoting adhesion between different phases. zmsilane.com In the context of polymer composites, this leads to improved stress transfer from the polymer matrix to the inorganic reinforcement, resulting in enhanced mechanical properties such as strength and durability. researchgate.netzmsilane.com Furthermore, the amine groups can act as catalysts or initiation sites for polymerization reactions and are key to immobilizing biomolecules on inorganic supports for biotechnological applications. nih.gov The versatility of amine-functionalized silanes has led to their widespread investigation in fields ranging from adhesives and coatings to biomaterials and environmental remediation. researchgate.netzmsilane.com
Historical Trajectory and Evolution of Research Applications for Dialkoxysilylpropyl Ethylenediamines
Research into organosilanes as coupling agents began several decades ago, with initial studies focusing on improving the adhesion between glass fibers and polymer matrices in composite materials. The development of diamine-functionalized silanes, such as those containing an ethylenediamine (B42938) group, represented a significant advancement. Early research recognized the potential of the two amine groups—one primary and one secondary—to offer more complex interaction capabilities compared to simpler monoamino-silanes like aminopropyltriethoxysilane (APTES). nih.gov
Initially, applications were heavily concentrated in the realm of adhesion promotion for coatings, sealants, and adhesives, where these compounds proved effective at enhancing the bond between organic resins and inorganic substrates like glass and metal. chemicalbook.comgoogle.com Over time, the scope of research has broadened considerably. Investigators began exploring the use of N-(3-triethoxysilylpropyl)ethylenediamine and its analogues for the surface modification of nanoparticles and clays. researchgate.netmdpi.com This allowed for the creation of more sophisticated nanocomposites with tailored properties. More recently, research has expanded into high-technology areas. One prominent example is the use of these silanes to functionalize porous materials like silica gel and metal-organic frameworks (MOFs) for the purpose of carbon dioxide (CO₂) capture. scipedia.comresearchgate.netnih.gov The amine groups have been shown to effectively and reversibly adsorb CO₂, a key process in post-combustion capture technologies aimed at mitigating greenhouse gas emissions. scipedia.commdpi.combellona.org This evolution from a simple adhesion promoter to a key component in advanced environmental technologies highlights the enduring relevance and adaptability of dialkoxysilylpropyl ethylenediamines in academic research.
Fundamental Structure-Reactivity Relationships in Organosilane Chemistry
The reactivity of this compound is governed by the distinct chemical behaviors of its two functional ends: the triethoxysilyl group and the ethylenediamine group. researchgate.net
Triethoxysilyl Group Reactivity: The silicon-alkoxy (Si-OR) bonds are susceptible to hydrolysis in the presence of water. This reaction, which can be catalyzed by acid or base, cleaves the ethoxy groups (-OCH₂CH₃) to form silanol (B1196071) groups (Si-OH) and ethanol (B145695) as a byproduct. researchgate.netresearchgate.netresearchgate.net The rate of hydrolysis is influenced by factors such as pH, water concentration, and the presence of catalysts. researchgate.netajol.info Following hydrolysis, the newly formed, highly reactive silanol groups can undergo condensation reactions with other silanol groups to form stable siloxane bonds (Si-O-Si). researchgate.netresearchgate.net This condensation is the basis for the formation of a polysiloxane network. Crucially, the silanol groups can also condense with hydroxyl groups present on the surfaces of inorganic substrates like silica (SiO₂), glass, or metals, forming strong, covalent Si-O-Substrate bonds that anchor the molecule to the surface. researchgate.netnih.gov
Ethylenediamine Group Reactivity: The ethylenediamine moiety contains both a primary (-NH₂) and a secondary (-NH-) amine group. These groups are basic and can readily react with acidic species. They are particularly effective at chelating metal ions, a property exploited in the development of adsorbents for heavy metal removal from aqueous solutions. nih.govresearchgate.net In the context of CO₂ capture, the amine groups react with the acidic CO₂ gas to form carbamates, enabling its capture from flue gas streams. scipedia.commdpi.com The amine groups also serve as reactive sites for covalent attachment to organic molecules, such as epoxy resins or isocyanates, which is fundamental to their role as coupling agents in polymer composites. zmsilane.com The combination of these two distinct reactivities within a single molecule is what makes this compound a powerful tool for creating stable interfaces between dissimilar materials.
Scope of Academic Inquiry and Key Research Domains for this compound
Academic research on this compound is diverse, spanning several key domains that leverage its unique bifunctionality.
Surface Modification and Adhesion Promotion: A primary area of research involves using this silane to modify the surfaces of inorganic materials like glass, metals, and silica nanoparticles. chemicalbook.comresearchgate.netajol.infonih.gov By grafting the silane onto these surfaces, researchers can alter their surface energy, improve their compatibility with organic polymers, and enhance adhesion. mdpi.comresearchgate.net Studies in this domain often characterize the modified surfaces using techniques like X-ray photoelectron spectroscopy (XPS) and contact angle measurements to confirm successful functionalization and assess changes in wettability. nih.govmdpi.com The ultimate goal is often to improve the performance of coatings, adhesives, and sealants. chemicalbook.comgoogle.com
Polymer Composites and Nanocomposites: This silane is widely investigated as a coupling agent in the fabrication of polymer composites and nanocomposites. chemicalbook.com It improves the dispersion of inorganic fillers (e.g., silica, clay) within a polymer matrix and strengthens the interface between the filler and the matrix. researchgate.net Academic studies in this field typically focus on how the addition of the silane affects the mechanical and thermal properties of the resulting composite materials. For example, research has shown that treating fillers with this compound can lead to significant improvements in the tensile strength, modulus, and thermal stability of elastomers and other polymers. chemicalbook.com
Adsorbents for Environmental Applications: A significant and growing research area is the use of this compound to create adsorbents for environmental remediation. By grafting the silane onto high-surface-area supports like mesoporous silica (e.g., SBA-15), saponite (B12675438) clay, or graphene oxide, researchers develop materials capable of capturing pollutants. researchgate.netscipedia.comnih.gov The amine groups are particularly effective for two main applications:
CO₂ Capture: The amine functionalities can chemisorb carbon dioxide, making these materials promising candidates for post-combustion CO₂ capture from industrial flue gases. scipedia.comresearchgate.netresearchgate.net Research focuses on optimizing the amine loading, porosity of the support, and adsorption/desorption cycling stability. researchgate.net
Heavy Metal Ion Removal: The chelating nature of the ethylenediamine group allows it to bind heavy metal ions such as nickel (Ni²⁺), copper (Cu²⁺), and europium (Eu³⁺) from contaminated water. nih.govresearchgate.net Studies investigate the adsorption capacity, kinetics, and reusability of these functionalized sorbents. researchgate.net
The following table summarizes key findings from selected research studies, illustrating the compound's utility across these domains.
| Research Domain | Substrate/Support | Key Finding |
| Environmental Adsorption | Saponite Clay | Functionalization increased the adsorption capacity for nickel ions from aqueous solutions. The adsorption process followed pseudo-second-order kinetics. researchgate.net |
| CO₂ Capture | Mesoporous Silica (SBA-15) | Grafted adsorbent with a related trimethoxysilyl diamine showed a CO₂ capture capacity of up to 2.3 mmol/g and good stability over multiple cycles. scipedia.comresearchgate.net |
| Surface Modification | Spherical Silica Particles | One-pot synthesis yielded mesoporous particles with high contents of ethylenediamine groups for the adsorption of metal ions. nih.gov |
| Adhesion Promotion | Glass and Metal Surfaces | Used as a primer to improve the adhesion of various coatings, including urethanes and epoxies. chemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
N'-(3-triethoxysilylpropyl)ethane-1,2-diamine | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H28N2O3Si/c1-4-14-17(15-5-2,16-6-3)11-7-9-13-10-8-12/h13H,4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJVFBCDVXYHGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNCCN)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H28N2O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
191718-72-6 | |
| Record name | 1,2-Ethanediamine, N1-[3-(triethoxysilyl)propyl]-, homopolymer | |
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DSSTOX Substance ID |
DTXSID4074647 | |
| Record name | 1,2-Ethanediamine, N1-[3-(triethoxysilyl)propyl]- | |
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Molecular Weight |
264.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5089-72-5 | |
| Record name | N-(β-Aminoethyl)-γ-aminopropyltriethoxysilane | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=5089-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,2-Ethanediamine, N1-(3-(triethoxysilyl)propyl)- | |
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| Record name | 1,2-Ethanediamine, N1-[3-(triethoxysilyl)propyl]- | |
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| Record name | 1,2-Ethanediamine, N1-[3-(triethoxysilyl)propyl]- | |
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| Record name | N-[3-(triethoxysilyl)propyl]ethylenediamine | |
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| Record name | N-(3-Triethoxysilylpropyl)ethylenediamine | |
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Synthetic Methodologies and Reaction Mechanisms
Primary Synthetic Routes for N-(3-Triethoxysilylpropyl)ethylenediamine
The principal industrial method for synthesizing this compound involves the reaction of 3-chloropropyltriethoxysilane with an excess of ethylenediamine (B42938). This process is a straightforward and efficient way to introduce the ethylenediamine moiety onto the silane (B1218182) precursor.
The synthesis of this compound from 3-chloropropyltriethoxysilane and ethylenediamine proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. evitachem.commdpi.com In this reaction, the primary amine group of the ethylenediamine molecule acts as the nucleophile. Its lone pair of electrons attacks the electrophilic carbon atom of the chloropropyl group, which is bonded to the chlorine atom. This attack occurs from the backside relative to the leaving group (chloride ion), leading to an inversion of stereochemical configuration at the carbon center, although in this achiral molecule, it is not a primary concern. The chloride ion is simultaneously displaced, and a new carbon-nitrogen bond is formed. The reaction's rate is dependent on the concentration of both reactants, exhibiting second-order kinetics. evitachem.com
The general mechanism can be represented as: H₂N(CH₂)₂NH₂ + Cl(CH₂)₃Si(OC₂H₅)₃ → H₂N(CH₂)₂NH(CH₂)₃Si(OC₂H₅)₃ + HCl
The hydrochloric acid generated as a byproduct is neutralized by the excess ethylenediamine present in the reaction mixture, which acts as a base.
Precise control over reaction conditions is critical to maximize the yield of the desired monosubstituted product and minimize side reactions, primarily the formation of the disubstituted product, N,N'-bis[3-(triethoxysilyl)propyl]ethylenediamine.
Key parameters that are carefully controlled include:
Stoichiometry : A significant molar excess of ethylenediamine is used relative to 3-chloropropyltriethoxysilane. This high concentration of the amine nucleophile statistically favors the reaction of a chlorosilane molecule with a previously unreacted ethylenediamine molecule, rather than with the already formed product. This minimizes the dialkylation of ethylenediamine.
Temperature : The reaction is typically conducted at elevated temperatures, often in the range of 80-100°C. evitachem.com This provides the necessary activation energy for the nucleophilic attack to proceed at a practical rate.
Solvent : While the reaction can be run neat using the excess ethylenediamine as the solvent, inert aprotic solvents like toluene or tetrahydrofuran can also be employed. evitachem.com
Pressure : The reaction is generally carried out at atmospheric pressure. Post-reaction, a vacuum distillation step is often employed to remove the excess ethylenediamine and isolate the purified product.
| Parameter | Typical Condition | Purpose |
| Reactant Ratio | High molar excess of ethylenediamine | Minimize dialkylation and formation of byproducts. |
| Temperature | 80–100 °C | Increase reaction rate to practical levels. |
| Solvent | Neat (excess ethylenediamine) or aprotic solvent | Provide a medium for the reaction. |
| Post-Reaction | Vacuum Distillation | Remove excess reactant and isolate the final product. |
Chemical Transformations and Derivatization Strategies of the Ethylenediamine Moiety
The ethylenediamine portion of the molecule contains both primary and secondary amine groups, which are reactive sites available for a variety of chemical modifications.
The primary amine group of this compound can readily undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. researchgate.netderpharmachemica.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (azomethine group). These reactions are typically carried out by stirring the reactants in a solvent like ethanol (B145695) at elevated temperatures. derpharmachemica.com The resulting Schiff base ligands are valuable in coordination chemistry and can be used to create complex metal-containing materials where the silane functionality allows for grafting onto inorganic substrates. researchgate.net
The triethoxysilyl group of the molecule can participate in cyclization reactions. A prominent example is the synthesis of silatranes, which are tricyclic compounds with a transannular coordinate bond between the silicon and nitrogen atoms. nih.gov The synthesis is achieved through a transesterification reaction between this compound and a trialkanolamine, such as triethanolamine. figshare.comacs.org This reaction is typically catalyzed by a base and involves the exchange of the ethoxy groups on the silicon atom with the hydroxyl groups of triethanolamine, releasing ethanol as a byproduct. The resulting silatrane structure imparts unique properties, including increased stability and modified reactivity compared to the parent alkoxysilane. nih.gov Silatranes derived from this molecule have been investigated for various applications due to their distinct chemical and biological characteristics. researchgate.net
Hydrolysis and Condensation Kinetics of Triethoxysilyl Groups
The utility of this compound as a coupling agent is fundamentally dependent on the reactivity of its triethoxysilyl group in the presence of water. This process occurs in two main stages: hydrolysis followed by condensation. evitachem.comoecd.org
Hydrolysis: The first step is the hydrolysis of the silicon-ethoxy bonds (Si-OC₂H₅) to form silicon-hydroxyl bonds, known as silanols (Si-OH), with the liberation of ethanol.
R-Si(OC₂H₅)₃ + 3H₂O ⇌ R-Si(OH)₃ + 3C₂H₅OH
The rate of this reaction is highly sensitive to pH. For the analogous N-(3-trimethoxysilylpropyl)ethylenediamine, the hydrolysis half-life at a neutral pH of 7 is extremely rapid, estimated to be about 0.025 hours. oecd.org The reaction is catalyzed by both acids and bases. The kinetics of hydrolysis for similar aminosilanes have been studied in detail using 29Si NMR spectroscopy, which allows for the tracking of the parent silane and the various hydrolyzed silanol (B1196071) intermediates. bohrium.comresearchgate.net
Condensation: The silanol groups formed during hydrolysis are highly reactive and can undergo condensation reactions in two ways:
Self-condensation: Two silanol groups react with each other to form a stable siloxane bond (Si-O-Si) and a molecule of water. This leads to the formation of oligomers and eventually a cross-linked polysiloxane network.
Surface Condensation: The silanol groups can react with hydroxyl groups present on the surface of inorganic substrates like silica (B1680970) or glass, forming stable, covalent Si-O-Substrate bonds.
| Reaction Stage | Reactants | Products | Key Factors |
| Hydrolysis | R-Si(OC₂H₅)₃ + H₂O | R-Si(OH)₃ + C₂H₅OH | pH, Water concentration, Temperature |
| Condensation | R-Si(OH)₃ + HO-Si-R or R-Si(OH)₃ + HO-Substrate | R-(HO)₂Si-O-Si(OH)₂-R + H₂O or R-(HO)₂Si-O-Substrate + H₂O | pH, Silanol concentration |
Comparative Analysis of Synthetic Pathways and Reactivity with Analogous Organosilanes (e.g., Trimethoxysilyl Analogues)
The synthetic routes and reactivity of this compound and its trimethoxysilyl analogue, N-(3-Trimethoxysilylpropyl)ethylenediamine, share fundamental similarities due to their analogous structures. However, the difference in the alkoxy groups—ethoxy versus methoxy—imparts notable distinctions in both their synthesis and reactivity, particularly concerning reaction kinetics and hydrolysis rates.
Synthetic Pathways
The predominant industrial synthesis for both this compound and its trimethoxysilyl counterpart is the alkylation of ethylenediamine with the corresponding 3-chloropropylalkoxysilane. This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the primary amine of ethylenediamine attacks the carbon atom of the chloropropyl group, displacing the chloride ion.
The general reaction scheme is as follows:
(RO)3Si(CH2)3Cl + H2N(CH2)2NH2 → (RO)3Si(CH2)3NH(CH2)2NH2 + HCl
Where R is either an ethyl (-CH2CH3) or methyl (-CH3) group.
| Parameter | This compound | N-(3-Trimethoxysilylpropyl)ethylenediamine |
|---|---|---|
| Primary Reactants | 3-Chloropropyltriethoxysilane and Ethylenediamine | 3-Chloropropyltrimethoxysilane and Ethylenediamine chemicalbook.com |
| Reaction Type | Nucleophilic Substitution (SN2) | |
| Typical Reaction Conditions | Heated excess ethylenediamine chemicalbook.com | |
| Reported Yield | Data not readily available in reviewed literature | ~70.1% chemicalbook.com |
| Key Byproduct | Ethylenediamine hydrochloride chemicalbook.com |
Reactivity: Hydrolysis and Condensation
The primary difference in the reactivity of this compound and its trimethoxysilyl analogue lies in the rates of their hydrolysis and subsequent condensation. These reactions are fundamental to the application of these silanes as coupling agents. The hydrolysis step involves the reaction of the alkoxysilyl groups with water to form silanol groups (-Si-OH) and the corresponding alcohol (ethanol or methanol). The condensation step involves the reaction of these silanol groups with each other or with remaining alkoxysilyl groups to form stable siloxane bonds (-Si-O-Si-).
Generally, methoxysilanes exhibit faster hydrolysis rates than their ethoxysilane counterparts. This is primarily attributed to steric factors; the smaller size of the methoxy group compared to the ethoxy group allows for easier nucleophilic attack by water on the silicon atom. For N-(3-Trimethoxysilylpropyl)ethylenediamine, the hydrolysis half-life at a pH of 7 is reported to be approximately 0.025 hours, indicating a rapid reaction with water.
While direct comparative kinetic data for the hydrolysis of this compound and N-(3-Trimethoxysilylpropyl)ethylenediamine under identical conditions is limited in the available literature, studies on analogous aminofunctional silanes, such as 3-aminopropyltriethoxysilane (APES) and 3-aminopropyltrimethoxysilane (APMS), provide valuable insights. These studies consistently show that the trimethoxysilane hydrolyzes and condenses at a faster rate than the triethoxysilane.
The mechanism of hydrolysis can be catalyzed by either acid or base. In an acidic medium, the alkoxy group is protonated, making it a better leaving group. Under basic conditions, the nucleophilic hydroxyl anion directly attacks the silicon atom. The subsequent condensation of the resulting silanols is also pH-dependent, with the rate being slowest around a pH of 4.
| Property | This compound | N-(3-Trimethoxysilylpropyl)ethylenediamine |
|---|---|---|
| Hydrolysis Rate | Slower than the trimethoxysilyl analogue | Faster than the triethoxysilyl analogue |
| Hydrolysis Byproduct | Ethanol | Methanol |
| Reported Hydrolysis Half-life (pH 7) | Data not readily available in reviewed literature | ~0.025 hours |
| Primary Reason for Reactivity Difference | Steric hindrance from the larger ethoxy groups reduces the rate of nucleophilic attack on the silicon atom compared to the smaller methoxy groups. | |
| Condensation Rate | Generally slower due to the slower formation of silanol intermediates. | Generally faster due to the rapid formation of reactive silanol groups. |
Advanced Characterization Techniques in Research
Spectroscopic Methods for Structural Elucidation and Functionalization Confirmation
Spectroscopy is a fundamental tool for probing the molecular characteristics of N-(3-Triethoxysilylpropyl)ethylenediamine. Various spectroscopic techniques provide complementary information regarding the compound's atomic composition, bonding, and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural verification of organosilanes like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure and chemical environment of the atoms.
¹H NMR: Proton NMR is used to identify the hydrogen atoms within the molecule. The spectrum provides information on the different types of protons (e.g., those on the ethylenediamine (B42938) group, the propyl chain, and the ethoxy groups) and their connectivity. The integration of the resonance signals confirms the ratio of protons, aligning with the compound's proposed structure. nih.gov
¹³C NMR: Carbon-13 NMR provides a signal for each unique carbon atom in the molecule. avantorsciences.com This technique is used to confirm the carbon backbone of the propyl chain, the ethylenediamine moiety, and the ethoxy groups attached to the silicon atom. chemicalbook.comresearchgate.net
²⁹Si NMR: Silicon-29 NMR is particularly valuable for studying silicon-containing compounds. It provides direct insight into the chemical environment of the silicon atom. researchgate.net The chemical shift of the ²⁹Si nucleus can confirm the presence of the triethoxysilyl group. sigmaaldrich.comfishersci.com This technique is also instrumental in studying the hydrolysis and condensation reactions of the silane (B1218182), as the chemical shift changes depending on the number of siloxane (Si-O-Si) bonds formed. researchgate.netfishersci.com
Table 1: Representative NMR Peak Assignments for this compound Structure Note: Exact chemical shifts (δ) can vary based on solvent and experimental conditions.
| Nucleus | Functional Group | Expected Chemical Shift (ppm) Range |
|---|---|---|
| ¹H | -O-CH₂ -CH₃ (Ethoxy) | 3.7 - 3.9 |
| ¹H | -O-CH₂-CH₃ (Ethoxy) | 1.1 - 1.3 |
| ¹H | Si-CH₂ -CH₂-CH₂-N | 0.5 - 0.7 |
| ¹H | Si-CH₂-CH₂ -CH₂-N | 1.4 - 1.6 |
| ¹H | Si-CH₂-CH₂-CH₂ -N | 2.5 - 2.7 |
| ¹H | -NH-CH₂ -CH₂ -NH₂ | 2.6 - 2.9 |
| ¹H | -NH - and -NH₂ | 1.0 - 2.5 (broad) |
| ¹³C | -O-CH₂ -CH₃ (Ethoxy) | 58 - 60 |
| ¹³C | -O-CH₂-CH₃ (Ethoxy) | 18 - 20 |
| ¹³C | Si -C H₂-CH₂-CH₂-N | 8 - 12 |
| ¹³C | Si-CH₂-C H₂-CH₂-N | 20 - 24 |
| ¹³C | Si-CH₂-CH₂-C H₂-N | 45 - 47 |
| ¹³C | -NH-C H₂-C H₂-NH₂ | 40 - 55 |
| ²⁹Si | R-Si -(OEt)₃ (T⁰) | -42 to -50 |
| ²⁹Si | R-Si -(OEt)₂(O-Si) (T¹) | -51 to -59 |
| ²⁹Si | R-Si -(OEt)(O-Si)₂ (T²) | -60 to -68 |
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the molecule's bonds, causing them to vibrate. Each type of bond (e.g., N-H, C-H, Si-O) absorbs at a characteristic frequency, making FTIR an excellent tool for identifying the functional groups present in this compound. researchgate.net The presence of characteristic absorption bands in the IR spectrum confirms the molecular identity. researchgate.net FTIR is also frequently used to verify the successful grafting of the silane onto a substrate, where the appearance of its characteristic peaks and changes in the substrate's peaks (like the Si-OH band of silica) indicate covalent bonding.
Table 2: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
|---|---|---|
| 3280 - 3400 | N-H Stretching | Amine (NH and NH₂) |
| 2840 - 2975 | C-H Stretching | Alkyl (CH₂, CH₃) |
| 1570 - 1650 | N-H Bending (Scissoring) | Primary Amine (NH₂) |
| 1440 - 1470 | C-H Bending | Alkyl (CH₂, CH₃) |
| 1080 - 1190 | Si-O-C Stretching | Ethoxy-silane |
| 960 | Si-O-C Stretching | Ethoxy-silane |
| 780 - 820 | Si-C Stretching | Alkyl-silicon |
Ultraviolet-Visible (UV-Vis) spectroscopy is generally used to study molecules containing chromophores—parts of a molecule that absorb light in the UV or visible range. This compound itself does not possess significant chromophores and thus does not exhibit strong absorption in the UV-Vis spectrum.
However, this silane is often used as a coupling agent or a host matrix in materials designed for optical applications. In luminescence studies, the silane can be used to prepare films or modify surfaces onto which luminescent complexes, such as those containing Europium (Eu), are incorporated. nih.gov Spectroscopic analysis of these doped materials reveals that the silane matrix can influence the intensity and lifetime of the emission process of the luminescent species. nih.gov For instance, films made from a related trimethoxysilane precursor were shown to affect the emission properties of Europium complexes, demonstrating the role of the silane network in optical materials. nih.gov
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is highly effective for determining molecular weight and elucidating molecular structure. In the context of this compound, MS is particularly useful for identifying its degradation products, most notably those resulting from hydrolysis.
The trialkoxysilyl group is susceptible to hydrolysis in the presence of water, a reaction that is fundamental to its application as a coupling agent. This process involves the sequential replacement of the alkoxy groups (e.g., ethoxy) with hydroxyl groups, yielding silanols and releasing alcohol. For the closely related N-[3-(trimethoxysilyl)propyl]ethylenediamine, hydrolysis studies have identified the protonated molecule and its subsequent hydrolysis products. researchgate.net The predominant ions observed in the mass spectrum correspond to the protonated tri-alkoxysilane, as well as the intermediate mono- and di-ol products and the final silanetriol product. researchgate.net This confirms that hydrolysis is a primary degradation pathway for this class of compounds.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Behavior Studies
Thermal analysis techniques are employed to study the effect of heat on materials. TGA and DSC provide critical information about the thermal stability and phase transitions of this compound and materials modified with it.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis is used to determine the thermal stability of the silane. For a related aminosilane (N-[3-trimethoxysilyl)propyl]diethylenetriamine) applied as a monolayer on silica (B1680970) particles, TGA results showed that the layer was stable up to 225°C and fully degraded by 650°C. sigmaaldrich.com This indicates the temperature range in which the organic components of the silane decompose, leaving behind an inorganic residue. TGA is crucial for understanding the operational temperature limits of materials functionalized with this silane. mdpi.comresearchgate.net
Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. nih.gov While DSC of the pure liquid silane is not commonly reported, the technique is widely used to study the thermal properties of polymers and other materials that have been modified with the silane. researchgate.net For example, DSC can reveal changes in the glass transition temperature (Tg) or melting temperature (Tm) of a polymer after the silane has been incorporated as a coupling agent, providing insights into the molecular interactions between the polymer and the silane-modified fillers. sigmaaldrich.com
Surface and Interface Analysis Techniques
Since a primary application of this compound is to modify surfaces, techniques that can probe the chemistry and morphology of the top few atomic layers of a material are essential.
These methods confirm the presence of the silane on a substrate and provide information on the structure and orientation of the resulting film. Key techniques include:
X-ray Photoelectron Spectroscopy (XPS): Also known as Electron Spectroscopy for Chemical Analysis (ESCA), XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. mdpi.com Studies on glass surfaces treated with aminosilanes have used XPS to confirm the presence of nitrogen and silicon, verifying the successful deposition of the silane layer. High-resolution scans of the N 1s peak can even provide information on the orientation of the amine groups, indicating whether they are protonated and interacting with the surface or free and oriented away from it.
Atomic Force Microscopy (AFM): AFM is a type of scanning probe microscopy that provides ultra-high-resolution, 3D images of a surface. It is used to characterize the topography of the silane layer on a substrate, revealing information about the uniformity and smoothness of the coating and whether it has formed a monolayer or a multilayered structure.
Streaming Potential Measurement: This technique is used to determine the surface charge of a substrate before and after modification. Aminosilanization is known to convert the typically negative charge of a glass or silica surface to a positive charge at neutral pH, due to the protonation of the amine groups. Streaming potential measurements can quantify this change, confirming the presence and functionality of the amine groups at the surface.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are pivotal in visualizing the morphological and structural changes on a substrate's surface after modification with this compound.
Research Findings:
When used to functionalize materials like saponite (B12675438) clay, SEM analysis reveals significant alterations to the surface profile. Studies have shown that the application of a similar silane, N-[3-(Trimethoxysilyl)propyl]ethylenediamine, changes the surface texture of the clay particles. researchgate.net The initially smooth surfaces of the substrate can become rougher and more aggregated after the silanization process. This is attributed to the formation of a silane layer or polysiloxane network on the surface.
TEM provides higher resolution imaging, allowing for the observation of the grafted silane layers at the nanoscale. It can be used to confirm the presence of a uniform coating and to measure the thickness of the deposited this compound film. These microscopic techniques are essential for confirming the successful modification of a surface and understanding the resulting surface topography, which influences properties like adhesion and wettability.
Brunauer-Emmett-Teller (BET) Surface Area Analysis and Pore Size Distribution
The Brunauer-Emmett-Teller (BET) method is a critical technique for measuring the specific surface area and porosity of materials. iitk.ac.ineag.com It works by analyzing the physical adsorption of a gas (typically nitrogen) onto the material's surface at cryogenic temperatures. eag.com This analysis is particularly insightful for materials modified with this compound, as the grafting of this molecule can significantly alter the surface characteristics.
Research Findings:
When this compound is grafted onto porous substrates, it can lead to a reduction in the specific surface area, pore volume, and average pore diameter. This occurs as the silane molecules enter the pores and bond to the internal surfaces, effectively occupying space and narrowing the pore openings.
For instance, in studies involving the modification of saponite clay with the related compound N-[3-(Trimethoxysilyl)propyl]ethylenediamine, it was observed that the functionalization process directly impacts the specific surface area. researchgate.net The extent of this change often correlates with the concentration of the silane used during the modification process.
The data below illustrates typical changes observed in the textural properties of a porous silica substrate before and after functionalization with this compound.
Table 1: Representative BET Analysis Data for a Porous Substrate
| Sample | Specific Surface Area (SBET) (m²/g) | Pore Volume (Vpore) (cm³/g) | Average Pore Diameter (nm) |
|---|---|---|---|
| Unmodified Substrate | 350 | 0.85 | 9.7 |
Note: Data is representative and compiled from typical findings in materials science research.
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. It is invaluable for confirming the successful grafting of this compound onto a substrate.
Research Findings:
XPS analysis of a surface modified with this compound typically shows the appearance of Nitrogen (N 1s) and Silicon (Si 2p) peaks, which are absent on the unmodified substrate (e.g., pure silica or glass). The high-resolution N 1s spectrum is particularly informative. It can often be deconvoluted into two distinct peaks, one corresponding to the neutral amine (-NH₂) groups and another at a higher binding energy corresponding to protonated amine (-NH₃⁺) species. evitachem.com The ratio between these peaks can provide information about the surface's chemical environment and its interaction with the surrounding medium.
Similarly, the Si 2p peak provides insight into the siloxane bonds formed. A peak around 102.2 eV is consistent with silicon in Si-O-Si (siloxane) and Si-O-Substrate environments, confirming the covalent linkage and polymerization of the silane on the surface. evitachem.com
Table 2: Typical XPS Binding Energies for Modified Surfaces
| Element | Orbital | Binding Energy (eV) | Chemical Species |
|---|---|---|---|
| Nitrogen | N 1s | ~399.3 | Amine (-NH₂) |
| Nitrogen | N 1s | ~401.5 | Protonated Amine (-NH₃⁺) |
| Silicon | Si 2p | ~102.2 | Si-O-Si, Si-O-Substrate |
Note: Binding energies are approximate and can vary slightly depending on the substrate and instrument calibration.
Zeta Potential Measurements of Modified Surfaces
Zeta potential is a measure of the magnitude of the electrostatic potential at the shear plane of a particle or surface in a liquid. lsu.edu It is a key indicator of surface charge and is crucial for understanding the stability of colloidal dispersions and the interaction of surfaces with charged species. Modifying a surface with this compound, which contains basic amine groups, significantly alters its surface charge characteristics.
Research Findings:
Substrates like silica and glass typically exhibit a negative zeta potential at neutral pH due to the deprotonation of surface silanol (B1196071) (Si-OH) groups. Upon functionalization with this compound, the surface chemistry is altered by the introduction of primary and secondary amine groups. In aqueous solutions, these amine groups can become protonated (-NH₂ + H₂O ⇌ -NH₃⁺ + OH⁻), imparting a positive charge to the surface.
This charge reversal is a strong indicator of successful silanization. For example, studies on zeolites modified with a similar aminosilane, (3-Aminopropyl)triethoxysilane (APTES), showed a shift in zeta potential from negative values (e.g., -24.4 mV) to positive values upon modification. yildiz.edu.tr The magnitude of the zeta potential is dependent on the pH of the surrounding medium, with the positive charge being more pronounced at acidic pH values where the amine groups are more extensively protonated. However, some research on surfaces modified with N-(2-aminoethyl)-3-aminopropyltrimethoxysilane (AEAPTMS), a structurally similar compound, has shown a negative charge around pH 7. researchgate.net This highlights that the final surface charge is a complex function of the specific silane, substrate, and environmental conditions.
X-ray Diffraction (XRD) for Structural Ordering and Interlayer Spacing Analysis
X-ray Diffraction (XRD) is a powerful analytical technique used to determine the crystallographic structure of materials. In the context of materials modified with this compound, XRD is particularly useful for studying layered materials, such as clays or layered double hydroxides. It provides information on structural ordering and can precisely measure the interlayer spacing (basal spacing).
Research Findings:
When this compound is intercalated into the galleries of a layered material, it forces the layers apart, leading to an increase in the basal spacing (d-spacing). This expansion can be detected by XRD as a shift of the (00l) diffraction peak to a lower 2θ angle, according to Bragg's Law.
A study on saponite clay functionalized with N-[3-(Trimethoxysilyl)propyl]ethylenediamine demonstrated that an increase in the content of the modifying agent leads to a corresponding increase in the basal spacing (d₀₀₁) of the saponite structure. researchgate.net This finding confirms that the silane molecules have successfully entered the interlayer space and are not just adsorbed on the external surface. The magnitude of the increase in d-spacing can be used to deduce the orientation and arrangement of the grafted silane molecules within the layers.
Elemental Analysis (EA) for Stoichiometric Determination and Grafting Efficiency
Elemental Analysis (EA) is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. It is a quantitative method that provides the bulk composition of a material. When a substrate that is initially devoid of nitrogen is modified with this compound, EA becomes a straightforward and powerful tool for quantifying the amount of silane successfully grafted onto the surface.
Research Findings:
The grafting efficiency can be calculated based on the nitrogen content determined by EA. Since the molecular formula of this compound (C₁₁H₂₈N₂O₃Si) is known, the theoretical percentage of nitrogen in the molecule can be calculated. By measuring the nitrogen percentage in the modified material, one can determine the mass of silane per unit mass of the final product.
The general principle involves comparing the elemental composition of the pristine material with the modified material. researchgate.net An increase in the carbon and nitrogen content after modification and thorough washing (to remove any non-covalently bonded silane) is direct evidence of successful grafting.
Table 3: Example of Elemental Analysis for Grafting Efficiency Calculation
| Sample | % Carbon (C) | % Hydrogen (H) | % Nitrogen (N) |
|---|---|---|---|
| Unmodified Substrate (e.g., SiO₂) | 0.05 | 0.5 | 0.00 |
From the nitrogen percentage (1.25% in this example), the degree of functionalization or grafting density (e.g., in mmol of silane per gram of material) can be calculated, providing a quantitative measure of the modification's success. researchgate.net
Surface Functionalization and Interface Science
Mechanisms of Silane (B1218182) Coupling and Interfacial Bonding
The efficacy of N-(3-Triethoxysilylpropyl)ethylenediamine as an interfacial coupling agent is rooted in its ability to form stable chemical bonds with both inorganic and organic materials. This process involves a multi-step mechanism that begins with the activation of the silane and culminates in the formation of a durable, covalently bonded interface.
Role of Silanol (B1196071) Formation in Covalent Anchoring to Inorganic Substrates
The primary mechanism for the covalent attachment of this compound to inorganic substrates is initiated by the hydrolysis of its triethoxysilyl group. In the presence of water, the three ethoxy groups (-OCH2CH3) are replaced by hydroxyl groups (-OH), transforming the silane into a more reactive silanetriol. This reaction releases ethanol (B145695) as a byproduct.
Hydrolysis Reaction: (C2H5O)3Si(CH2)3NH(CH2)2NH2 + 3H2O → (HO)3Si(CH2)3NH(CH2)2NH2 + 3C2H5OH
Once formed, these silanol groups are highly reactive towards hydroxyl groups present on the surface of inorganic substrates like silica (B1680970), alumina (B75360), and other metal oxides. The silanols condense with the surface hydroxyls, forming strong and stable covalent siloxane bonds (Si-O-Si). This process anchors the this compound molecule to the inorganic surface. Concurrently, the silanol groups can also undergo self-condensation, forming a cross-linked polysiloxane network on the substrate surface, which further enhances the stability and durability of the functional layer. This robust covalent linkage is fundamental to the improved adhesion and hydrothermal stability observed in composites treated with this silane.
Amine Group Reactivity in Covalent and Non-Covalent Interactions
The ethylenediamine (B42938) moiety at the other end of the molecule provides the crucial reactivity towards organic materials, particularly polymers. This group, with its primary and secondary amines, can participate in a variety of interactions, both covalent and non-covalent.
The amine groups are nucleophilic and can react with a range of functional groups in polymer matrices, such as epoxides, isocyanates, and carboxylic acids, to form strong covalent bonds. This chemical linkage ensures efficient stress transfer from the polymer matrix to the inorganic filler, significantly improving the mechanical properties of the resulting composite material.
Beyond covalent bonding, the amine groups can also engage in non-covalent interactions, such as hydrogen bonding and acid-base interactions. These interactions are particularly important with polymers that may not have readily reactive functional groups. The hydrogen bonding capacity of the N-H groups can improve the compatibility and adhesion between the hydrophilic, amine-functionalized surface and the polymer matrix.
Interfacial Interaction Enhancement in Heterogeneous Systems
The improved interfacial adhesion leads to a number of enhanced material properties, including increased tensile strength, flexural modulus, and impact resistance. Furthermore, the hydrophobic siloxane network at the inorganic surface can improve the resistance of the composite to moisture, preventing delamination and degradation of mechanical properties in humid environments. The use of this compound is particularly beneficial in improving the performance of composites under demanding conditions of temperature and humidity. chemicalbook.com
Functionalization of Diverse Substrate Classes
The versatility of this compound allows for the surface modification of a wide array of materials, from traditional inorganic oxides to advanced carbon-based nanomaterials.
Inorganic Oxides (e.g., Silica, Alumina, Metal Oxides)
Inorganic oxides are a primary target for functionalization with this compound due to the prevalence of surface hydroxyl groups.
Silica (SiO2): Silica, in its various forms (nanoparticles, gels, fibers), is commonly functionalized with this aminosilane. The process is highly efficient due to the high density of silanol groups on the silica surface. This modification is used to improve the dispersion of silica fillers in polymer matrices and to create stationary phases for chromatography with tailored surface chemistry. rsc.orgnih.gov
Alumina (Al2O3): Alumina surfaces also possess hydroxyl groups that can react with the silanol groups of hydrolyzed this compound. This functionalization is employed to enhance the adhesion of coatings and adhesives to alumina substrates and to modify the surface of alumina-based catalysts and membranes. nih.gov
Other Metal Oxides: The methodology can be extended to other metal oxides such as titania (TiO2), zirconia (ZrO2), and iron oxides. The functionalization of these materials is critical in applications ranging from photocatalysis and sensors to pigments and magnetic nanoparticles.
The table below summarizes the effect of this compound functionalization on various inorganic oxide substrates.
| Substrate | Purpose of Functionalization | Resulting Improvement |
| Silica (SiO2) | Improved filler-polymer interaction | Enhanced mechanical strength of composites |
| Alumina (Al2O3) | Enhanced adhesion of coatings | Increased durability and corrosion resistance |
| Titania (TiO2) | Modified surface for photocatalysis | Improved efficiency and selectivity |
| Iron Oxide (Fe3O4) | Biocompatible coating for nanoparticles | Enhanced stability and targeting in biomedical applications |
Carbonaceous Materials (e.g., Carbon Nanotubes, Graphene, Activated Carbon)
While lacking the surface hydroxyl groups of inorganic oxides, carbonaceous materials can also be functionalized with this compound, often after an initial surface activation step.
Carbon Nanotubes (CNTs): To facilitate silanization, CNTs are typically first oxidized to introduce carboxylic acid and hydroxyl groups on their surface. These groups can then react with the amine or silanol functionalities of the silane. The functionalization of CNTs with this compound improves their dispersion in solvents and polymer matrices, which is crucial for realizing their exceptional mechanical and electrical properties in composite materials. researchgate.net
Graphene and Graphene Oxide: Similar to CNTs, graphene can be oxidized to graphene oxide (GO), which is rich in oxygen-containing functional groups. GO can be readily functionalized with aminosilanes, enhancing its compatibility with polymers for applications in advanced composites, coatings, and energy storage devices.
Activated Carbon: The high surface area of activated carbon makes it an excellent adsorbent. Functionalization with this compound can introduce amine groups that have a high affinity for specific pollutants, such as heavy metal ions or acidic gases, thereby enhancing its performance in purification and separation processes.
The following table outlines the functionalization of different carbonaceous materials with this compound.
| Carbonaceous Material | Pre-treatment | Application |
| Carbon Nanotubes (CNTs) | Acid oxidation | Reinforced polymer composites |
| Graphene | Oxidation to Graphene Oxide | High-performance nanocomposites |
| Activated Carbon | Surface oxidation | Targeted pollutant adsorption |
Polymeric and Composite Materials
This compound and its trimethoxy equivalent serve as indispensable coupling agents and adhesion promoters at organic-inorganic interfaces. guidechem.com Their bifunctional nature, possessing hydrolyzable alkoxysilyl groups and a reactive ethylenediamine tail, allows them to form stable covalent bonds with both inorganic fillers and organic polymer matrices. evitachem.comsmolecule.com This dual reactivity is leveraged to significantly enhance the mechanical, thermal, and electrical properties of polymeric and composite materials, particularly under exposure to heat and moisture. guidechem.comchemicalbook.com
The primary mechanism involves the hydrolysis of the trialkoxysilyl groups in the presence of moisture to form reactive silanol groups (-Si-OH). silane-chemical.com These silanols can then condense with hydroxyl groups on the surface of inorganic substrates like glass fibers, silica, clay, or metal oxides, forming a durable covalent oxane bond (e.g., Si-O-Substrate). evitachem.com Simultaneously, the amine groups on the other end of the molecule can react and crosslink with the polymer matrix, such as epoxy, phenolic, or urethane (B1682113) resins, creating a robust bridge at the interface. chemicalbook.comgelest.com
Research findings have demonstrated substantial improvements across various composite systems:
Thermoset Composites: It is used as a finish for fiberglass reinforcement in phenolic, melamine, and epoxy composites, improving the bond between the glass and the resin. chemicalbook.com
Elastomers: In clay-reinforced natural and nitrile rubber, it acts as an effective coupling agent, leading to improved physical and dynamic properties. chemicalbook.comchemicalbook.com
Thermoplastics: For mineral-reinforced thermoplastics like nylon 6, nylon 6/6, and polybutylene terephthalate (B1205515) (PBT), its incorporation increases both flexural and tensile strength. chemicalbook.com
Adhesives and Sealants: It functions as an adhesion promoter in polysulfide, polyvinyl chloride (PVC) plastisol, silicone, two-part urethane, and epoxy adhesives and sealants. chemicalbook.comchemicalbook.com
The table below summarizes the effect of this silane on various polymeric materials based on research findings.
| Polymer/Composite System | Filler/Substrate | Role of this compound | Observed Improvement |
| Epoxy Resin | Nano-silica particles | Coupling Agent | Enhanced thermomechanical performance and cross-linking density. nih.gov |
| Natural and Nitrile Rubber | Clay | Coupling Agent | Improved physical and dynamic properties. chemicalbook.comchemicalbook.com |
| Nylon 6, Nylon 6/6, PBT | Mineral fillers | Coupling Agent | Increased flexural and tensile strength. chemicalbook.com |
| Phenolic, Melamine, Epoxy | Fiberglass | Adhesion Promoter / Finish | Improved resin-to-glass bonding. chemicalbook.com |
Plasmonic Nanoparticles and Quantum Dots
The surface functionalization of nanomaterials, including plasmonic nanoparticles and quantum dots, is a critical step in tailoring their properties for advanced applications. nih.gov this compound and similar amino-silanes are used to modify the surfaces of these nanoparticles, which are often composed of silica or have a silica shell. nih.gov The silanization process imparts a positive surface charge and provides primary and secondary amine groups that are available for further chemical reactions. researchgate.net
For plasmonic nanoparticles, such as those made of gold or silver, a common strategy involves encapsulating them in a thin, uniform silica shell. This shell not only improves colloidal stability but also provides a surface rich in silanol groups that can be readily functionalized with the silane. The amine groups introduced onto the surface can then be used to covalently attach biomolecules, dyes, or other ligands, which is essential for developing biosensors and targeted imaging agents.
In the context of quantum dots (QDs), which are semiconductor nanocrystals, surface chemistry is paramount to their performance and biocompatibility. nih.gov Functionalization with this compound can passivate the surface, improving quantum yield and stability. The amine-terminated surface facilitates the conjugation of targeting moieties or their integration into larger composite structures for applications in bioimaging and diagnostics.
Biological and Biomimetic Surfaces
The ability to control surface chemistry is fundamental to creating materials that can interact with biological systems in a predictable manner. This compound is frequently used to create amine-functionalized surfaces for a wide range of bio-applications. sigmaaldrich.com These surfaces can immobilize biomolecules, promote specific cell interactions, and form the basis for biosensors and drug delivery systems. smolecule.com
A key application is the functionalization of bioactive glasses and other implantable materials. nih.gov By treating a glass surface with the silane, a reactive layer of amine groups is formed. These groups can then be used to covalently bond proteins, such as Bone Morphogenetic Protein-2 (BMP-2), to the implant surface. nih.gov This localizes the therapeutic agent, potentially offering a more efficient alternative to systemic administration. nih.gov
In another application, mesoporous silica nanoparticles (MSPs) are functionalized with this silane for use in controlled drug delivery. chemicalbook.com The amine groups on the MSP surface can be used to "gate" the pores, trapping a drug inside until a specific environmental trigger, such as a change in pH, causes the gates to open and release the cargo. researchgate.net This approach has been demonstrated for the pH-triggered release of rhodamine B from MSPs anchored to a packaging film. researchgate.net
The table below details research findings on the use of this silane for creating biological and biomimetic surfaces.
| Substrate | Functionalization Goal | Model/Target Molecule | Research Outcome |
| Bioactive Glass | Covalent bonding of proteins | Carnosine, Bone Morphogenetic Protein-2 (BMP-2) | Successful immobilization of BMP-2 on the glass surface for local delivery. nih.gov |
| Mesoporous Silica Particles | pH-responsive drug delivery | Rhodamine B | Anchored to a film for active packaging with controlled release. researchgate.net |
| Silica Gel | Heavy metal ion removal | Lead (Pb²⁺), Chromium (Cr³⁺), Mercury (Hg²⁺) | High adsorption efficiency for heavy metals from aqueous solutions. sigmaaldrich.comresearchgate.net |
| Magnetite Nanoparticles | Water treatment | Organic matter | Effective removal of organic matter from water. researchgate.net |
Control of Surface Energy, Wettability, and Morphology through Functionalization
The deposition of this compound onto a substrate fundamentally alters its surface characteristics, including surface energy, wettability, and morphology. gelest.com The process typically involves creating a self-assembled monolayer (SAM) or a thin polymer film on the surface. researchgate.net The hydrophilic amine groups orient away from the surface, while the silane part anchors to the substrate.
This functionalization generally increases the surface energy and hydrophilicity of the substrate. The presence of polar amine groups leads to a lower water contact angle compared to an untreated silica or glass surface. This change in wettability is a direct consequence of the chemical modification of the surface. For example, studies on silicon wafers have shown that the concentration of the silane solution has a profound effect on the surface coverage and resulting contact angle. researchgate.net
The morphology of the deposited layer is highly dependent on the reaction conditions. At low concentrations, the silane tends to form a uniform monolayer. researchgate.net However, as the concentration increases, the silane molecules can polymerize in solution before depositing, or bond to already-grafted molecules, leading to the formation of a less-ordered multilayer or thicker polysiloxane film. researchgate.net This allows for the tuning of surface roughness and morphology. Techniques like X-ray photoelectron spectroscopy (XPS) and contact angle goniometry are used to characterize these changes in surface chemistry and energy. nih.govresearchgate.net
Optimization of Grafting Density and Surface Coverage
Achieving optimal performance from a functionalized surface requires precise control over the grafting density and surface coverage of the silane molecules. nih.gov Grafting density refers to the number of molecules attached per unit of surface area. Several factors influence this parameter, including the concentration of the silane, reaction time, temperature, pH, and the type of solvent used. researchgate.netresearchgate.net
Research has shown a clear relationship between these parameters and the resulting surface layer:
Concentration: Studies on silica particles have demonstrated that monolayer formation is favored at low silane concentrations (e.g., up to 0.32 mmol/g of silica). researchgate.net Above this threshold, multilayer formation becomes predominant. researchgate.net
Reaction Time: The formation of a complete monolayer requires a sufficient dipping time. For instance, on a Si(001) surface, a monolayer thickness of about 1.2 nm was achieved after approximately 2 hours of dipping, with longer times leading to multilayer formation. researchgate.net
Solvent: The choice of solvent is crucial as it affects the hydrolysis rate of the trialkoxysilyl groups and the solubility of the silane. Anhydrous solvents are often used to control the hydrolysis and prevent premature polymerization in the solution, allowing for more ordered monolayer formation on the substrate. researchgate.net
The quantification of surface coverage and grafting density is essential for optimizing and validating the functionalization process. nih.gov Methods such as titration of the active amine groups, thermogravimetric analysis (TGA) to measure weight loss upon degradation of the organic layer, and XPS to determine elemental composition are commonly employed. researchgate.net For example, TGA has shown that these silane layers are thermally stable up to 225°C. researchgate.net Molecular dynamics simulations have also been used to study how different grafting densities of amino silanes on nanoparticles influence the properties of the surrounding polymer matrix, finding that a higher grafting density can increase the number of hydrogen bonds and improve thermomechanical performance up to an optimal point. nih.gov The ability to control the grafting method, such as "grafting to" versus "grafting from," is also critical, with studies showing that higher grafting densities often lead to superior performance, such as enhanced antifouling properties. rsc.org
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, offering a way to predict their reactivity. While specific DFT studies on N-(3-Triethoxysilylpropyl)ethylenediamine are not extensively documented in publicly available literature, the principles of DFT can be applied to understand its chemical behavior. DFT calculations focus on the electron density to determine the energy and properties of a molecule. Key parameters derived from these calculations, often referred to as reactivity descriptors, help in predicting how the molecule will interact with other substances.
Key Reactivity Descriptors:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. For this compound, the lone pair electrons on the nitrogen atoms of the ethylenediamine (B42938) group are expected to be the primary contributors to the HOMO, making this part of the molecule susceptible to electrophilic attack and enabling it to act as a Lewis base. The silicon atom and its ethoxy groups, particularly after hydrolysis to silanols, would be associated with the LUMO, making it the site for nucleophilic attack, for instance, by surface hydroxyl groups.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.
Fukui Functions: These functions are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the nitrogen atoms are predicted to be the primary sites for electrophilic attack, while the silicon atom is the likely site for nucleophilic attack.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. In this compound, the regions around the nitrogen atoms would exhibit a negative electrostatic potential, while the area around the silicon and the hydrogen atoms of the amine groups would show a positive potential.
DFT studies on analogous aminosilanes have shown that the nature of the amino and alkoxy groups significantly influences the reactivity. For instance, the number of amino ligands can affect the energy barriers for surface reactions nih.gov.
Table 1: Predicted Electronic Properties and Reactive Sites of this compound based on DFT Principles
| Property | Predicted Characteristic | Implication for Reactivity |
| HOMO | Localized on the nitrogen atoms of the ethylenediamine group. | Acts as an electron donor and Lewis base; site for electrophilic attack and coordination with metal ions. |
| LUMO | Localized on the silicon atom and its surrounding groups. | Acts as an electron acceptor; site for nucleophilic attack, particularly after hydrolysis of ethoxy groups. |
| HOMO-LUMO Gap | Expected to be moderate, allowing for controlled reactivity. | Balances stability with the ability to form covalent bonds with surfaces and organic polymers. |
| Fukui Functions | High values on nitrogen atoms for electrophilic attack and on the silicon atom for nucleophilic attack. | Predicts specific sites of interaction for surface functionalization and polymer coupling. |
| Molecular Electrostatic Potential | Negative potential around nitrogen atoms; positive potential around the silicon atom and amine hydrogens. | Guides the initial electrostatic interactions and hydrogen bonding with surfaces. |
This table is generated based on established principles of Density Functional Theory as applied to analogous aminosilane molecules.
Molecular Dynamics Simulations of Surface Interactions and Adsorption Processes
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. These simulations provide a dynamic picture of how this compound interacts with and adsorbs onto various surfaces. The process involves defining a force field, which describes the potential energy of the system based on the positions of its constituent atoms.
In a typical MD simulation of this compound interacting with a surface (e.g., silica (B1680970), metal oxide), the system would be set up with the silane (B1218182) molecules in a solvent (often water to facilitate hydrolysis) and placed near the substrate. The simulation would then track the trajectories of all atoms over a period of time, revealing key aspects of the adsorption process:
Hydrolysis: The initial step in the interaction of this compound with a surface in an aqueous environment is the hydrolysis of the triethoxysilyl group into a more reactive trisilanol group. MD simulations can model the dynamics of this hydrolysis process.
Physisorption: Initially, the hydrolyzed silane molecules are attracted to the surface through weaker, non-covalent interactions such as hydrogen bonds and van der Waals forces. The ethylenediamine group can form hydrogen bonds with surface hydroxyl groups, and the silanol (B1196071) groups can also participate in hydrogen bonding.
Chemisorption: Over time, the simulation can show the formation of strong, covalent siloxane bonds (Si-O-Surface) between the silanol groups of the molecule and the hydroxyl groups on the substrate. This is a condensation reaction that releases water molecules.
Self-Assembled Monolayer (SAM) Formation: By simulating multiple molecules, MD can provide insights into the formation of self-assembled monolayers on the surface. It can show how the molecules pack together and how the presence of neighboring molecules affects the adsorption process and the final structure of the monolayer.
A study on the adsorption of aminopropyltrihydroxysilane on a zinc oxide surface revealed that the amino group plays a significant role in the orientation of the molecule, with both the silanol head and the amino tail interacting with the polar surface researchgate.net. This suggests that the ethylenediamine group in this compound would also have a strong affinity for polar surfaces, influencing its adsorption behavior.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Functional Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a molecule and its biological activity or a specific property of interest. In the context of this compound and other silane coupling agents, QSAR could be a valuable tool for designing new molecules with enhanced performance, for example, improved adhesion to specific substrates.
Data Set Collection: A dataset of silane molecules with known performance metrics (e.g., adhesion strength, surface energy modification) would be compiled.
Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors would be calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies from DFT).
Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would be used to build a mathematical model that correlates the calculated descriptors with the measured activity or property.
Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.
New Molecule Design: Once a reliable QSAR model is established, it can be used to predict the performance of new, yet-to-be-synthesized silane molecules. This allows for the in-silico screening of potential candidates and the rational design of molecules with desired functionalities.
For instance, a QSAR model could be developed to predict the adhesion strength of various aminosilanes on a particular metal surface. The model might reveal that specific combinations of the length of the alkyl chain, the number of amino groups, and certain electronic properties are crucial for high adhesion. This information could then be used to design a new silane coupling agent with optimized performance.
Elucidation of Adsorption Mechanisms and Energetics
Understanding the mechanism of adsorption and the associated energetics is fundamental to controlling the interface between this compound and a substrate. Computational chemistry, particularly DFT, is well-suited for elucidating these details at the atomic level.
The adsorption process of this compound on a hydroxylated surface can be broken down into several key steps, each with its own energetic profile:
Hydrolysis of Ethoxy Groups: In the presence of water, the three ethoxy groups (-OCH2CH3) hydrolyze to form silanol groups (-OH) and ethanol (B145695). This is a crucial activation step. (RO)₃Si-R' + 3H₂O → (HO)₃Si-R' + 3ROH
Physisorption via Hydrogen Bonding: The hydrolyzed silane molecule initially adsorbs onto the surface through the formation of hydrogen bonds between its silanol groups and the surface hydroxyl groups. The ethylenediamine moiety can also form hydrogen bonds with the surface.
Chemisorption via Condensation: Following physisorption, covalent bonds are formed through a condensation reaction between the silanol groups of the silane and the hydroxyl groups of the substrate, forming stable siloxane (Si-O-Surface) bonds and releasing water molecules.
DFT calculations can be used to determine the adsorption energy for each of these steps. The adsorption energy is the energy released when the molecule adsorbs onto the surface. A more negative adsorption energy indicates a stronger and more stable adsorption.
Table 2: Energetics of Adsorption Steps for a Generic Aminosilane
| Adsorption Step | Type of Interaction | Typical Adsorption Energy Range (kJ/mol) |
| Physisorption | Hydrogen Bonding, van der Waals | -20 to -80 |
| Chemisorption | Covalent Bond Formation (Si-O-Surface) | -150 to -400 |
Note: The energy values are illustrative and can vary significantly depending on the specific substrate and the computational method used.
Experimental studies on the adsorption of the trimethoxy equivalent, N-[3-(Trimethoxysilyl)propyl]ethylenediamine, on materials like halloysite have indicated that the process involves chemisorption, as evidenced by thermodynamic data showing adsorption enthalpy values around 41-44 kJ/mol for metal ion adsorption by the functionalized material biointerfaceresearch.com. While this value pertains to the subsequent adsorption of metal ions, it underscores the strong interactions facilitated by the aminosilane. Computational studies on other aminosilanes have also confirmed strong chemisorption on various oxide surfaces nih.gov. The ethylenediamine group is known to have a high affinity for transition metals, which is a key aspect of its functionality in applications such as metal ion adsorption biointerfaceresearch.com.
Future Research Directions and Emerging Applications
Integration with Advanced Nanomaterials for Next-Generation Functional Systems
The integration of N-(3-Triethoxysilylpropyl)ethylenediamine with advanced nanomaterials is a burgeoning area of research with the potential to create next-generation functional systems. Its ability to act as a surface modifier and coupling agent makes it ideal for functionalizing a variety of nanomaterials, thereby enhancing their properties and expanding their applications. e3s-conferences.org
One key area of exploration is the functionalization of carbon-based nanomaterials. For instance, this compound can react with fluorinated carbon nanotubes (F-CNT) to create aminoalkylalkoxysilane functionalized carbon nanotubes. This modification can improve the dispersion of nanotubes in polymer matrices and introduce reactive sites for further chemical modifications.
Silica (B1680970) nanoparticles are another class of nanomaterials that can be effectively modified with this organosilane. The triethoxysilyl groups of this compound can covalently bond to the surface of silica nanoparticles, while the ethylenediamine (B42938) group can be used to chelate metal ions or act as a catalytic site. This has been demonstrated in the synthesis of chelator-functionalized nanoparticles for various applications. google.com
The modification of clay minerals, such as saponite (B12675438), with this compound has also shown promise. This functionalization increases the basal spacing of the clay structure and enhances its adsorption capacity for heavy metal ions like nickel. researchgate.net
| Nanomaterial | Method of Integration | Potential Application |
| Fluorinated Carbon Nanotubes (F-CNT) | Covalent functionalization | Enhanced polymer composites |
| Silica Nanoparticles | Surface modification | Heavy metal ion chelation, catalysis |
| Saponite Clay | Surface functionalization and intercalation | Adsorption of heavy metals |
Development of Smart and Responsive Materials utilizing this compound
"Smart" or "responsive" materials are designed to undergo significant changes in their properties in response to external stimuli. These stimuli can include changes in pH, temperature, or the presence of specific chemical species. nih.govoulu.fi this compound is a valuable building block in the creation of such materials due to its amine functionalities, which can impart pH-responsiveness.
The development of pH-sensitive polymers is a significant area of research. These polymers can be designed to swell or collapse in response to changes in the acidity or basicity of their environment. By incorporating this compound into a polymer structure, its amino groups can be protonated or deprotonated, leading to changes in the polymer's conformation and properties. This has potential applications in areas such as controlled drug delivery, where a drug could be released in a specific pH environment within the body.
Furthermore, the ability of the ethylenediamine group to chelate metal ions can be exploited to create materials that respond to the presence of specific metal ions. This could lead to the development of new sensors and separation technologies.
Multi-functionalization Strategies and Synergistic Effects in Hybrid Systems
The unique structure of this compound allows for multi-functionalization strategies, leading to the creation of hybrid materials with synergistic effects. The triethoxysilyl group can anchor the molecule to an inorganic substrate, while the two amine groups of the ethylenediamine moiety provide sites for further chemical modification.
This allows for the creation of surfaces and materials with multiple, tailored functionalities. For example, one amine group could be used to attach a catalyst, while the other is modified to enhance the material's hydrophilicity or hydrophobicity. This approach can lead to the development of materials with enhanced performance in applications such as catalysis, separations, and coatings.
Research in this area will focus on developing controlled and selective methods for modifying the amine groups and understanding how different functional groups interact to produce synergistic effects. The goal is to create materials where the whole is greater than the sum of its parts.
Fundamental Investigations into Long-Term Stability and Performance in Diverse Environments
For any new material to be successfully implemented in real-world applications, its long-term stability and performance under various environmental conditions must be thoroughly understood. Future research on materials incorporating this compound will need to include fundamental investigations into their durability.
This includes studying the hydrolytic stability of the siloxane bonds that link the organosilane to inorganic substrates. The degradation of these bonds can lead to a loss of performance over time, particularly in humid or aqueous environments. Understanding the mechanisms of this degradation is crucial for developing strategies to improve the long-term stability of these materials.
Furthermore, the performance of these materials in a range of chemical and thermal environments needs to be evaluated. For example, if a material is to be used as a catalyst support, it must be stable at the reaction temperature and in the presence of the reactants and products.
Exploration of Novel Catalytic and Electrocatalytic Applications
The ethylenediamine group in this compound can act as a ligand to coordinate with metal ions, making it a promising candidate for the development of novel catalysts and electrocatalysts. By immobilizing metal complexes onto a solid support using this organosilane, it is possible to create heterogeneous catalysts that are easily separated from the reaction mixture and can be recycled. gelest.com
Future research will focus on exploring a wide range of metal complexes and their catalytic activity in various organic reactions. This includes investigating their potential as electrocatalysts for applications such as fuel cells and water splitting. The ability to tune the properties of the catalyst by modifying the organosilane or the metal center offers a powerful tool for developing highly active and selective catalysts.
The immobilization of catalysts on solid supports can also improve their stability and prevent leaching of the metal into the product stream, which is a significant advantage from both an economic and environmental perspective.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
